![molecular formula C20H23FN4O4S B2814278 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide CAS No. 2034543-59-2](/img/structure/B2814278.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide is a synthetic compound with a complex structure that integrates multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide involves a series of chemical reactions, starting with the preparation of the core benzo[c][1,2,5]thiadiazole structure. This step typically involves the cyclization of suitable precursors under controlled conditions. The introduction of the fluoro group at position 6 and the methyl group at position 3 is achieved through specific halogenation and alkylation reactions. Subsequent steps involve the functionalization of the core structure to introduce the morpholine and benzamide groups through amide bond formation reactions. The final product is isolated and purified using standard organic synthesis techniques.
Industrial Production Methods
While specific industrial production methods may vary, they generally follow the laboratory synthesis route but are scaled up using continuous flow chemistry techniques to ensure efficient production. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production, and advanced purification methods like crystallization and chromatography are employed to achieve the desired product purity.
化学反应分析
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce or modify functional groups.
Reduction: Selective reduction reactions can alter specific parts of the molecule without affecting the entire structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace certain groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and various catalysts are employed depending on the desired substitution reaction.
Major Products
Oxidation Products: Introduction of hydroxyl or ketone groups.
Reduction Products: Conversion of nitro groups to amines.
Substitution Products: Halogenated derivatives or modified aromatic rings.
科学研究应用
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide is utilized in various scientific research applications, including but not limited to:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.
Industry: Used as a precursor in the manufacture of advanced materials and chemical products.
作用机制
The mechanism of action of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide involves interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites or alter signaling pathways by interacting with specific receptors. The exact mechanism depends on the context of its application, such as in medicinal chemistry or biological research.
相似化合物的比较
Similar compounds to N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide include other benzo[c][1,2,5]thiadiazole derivatives, which share the core structure but differ in their substituents. These differences can significantly influence the compounds' properties and applications. For example:
Benzo[c][1,2,5]thiadiazole-6-fluoro-2-methyl derivatives: : These compounds may exhibit different chemical reactivity and biological activity due to variations in their functional groups.
Morpholine-substituted benzamides: : These compounds are studied for their potential pharmacological effects, similar to the compound .
Each similar compound has unique characteristics that make it suitable for specific applications, highlighting the distinctiveness of this compound.
Feel free to dive deeper into any of these sections or let me know if there's anything specific you'd like to explore further!
属性
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4S/c1-23-18-7-4-16(21)14-19(18)25(30(23,27)28)9-8-22-20(26)15-2-5-17(6-3-15)24-10-12-29-13-11-24/h2-7,14H,8-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDCWLUSHRWOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B2814195.png)
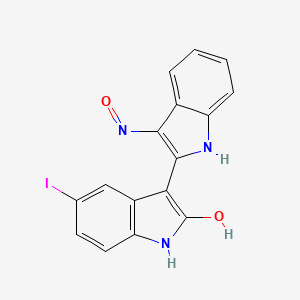
![1-(2-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B2814198.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2814199.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2814202.png)
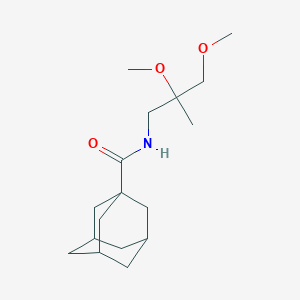
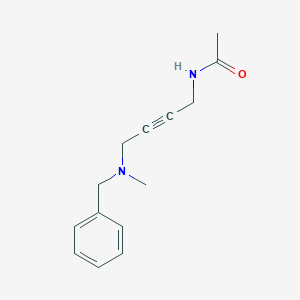
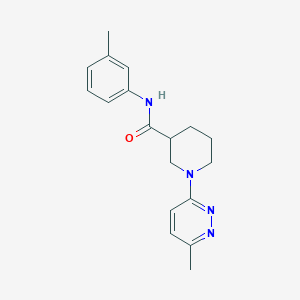
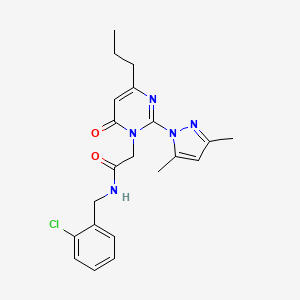
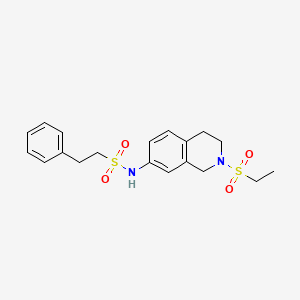
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814211.png)
![N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2814212.png)
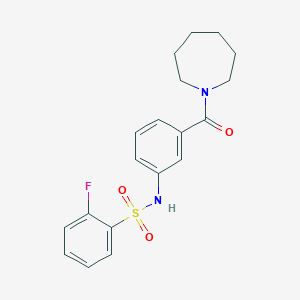
![tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2814218.png)
